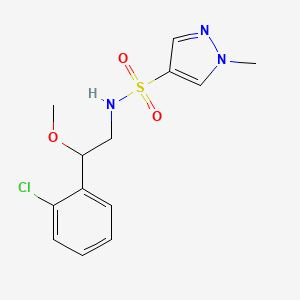N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 1795301-49-3
Cat. No.: VC5065135
Molecular Formula: C13H16ClN3O3S
Molecular Weight: 329.8
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795301-49-3 |
|---|---|
| Molecular Formula | C13H16ClN3O3S |
| Molecular Weight | 329.8 |
| IUPAC Name | N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C13H16ClN3O3S/c1-17-9-10(7-15-17)21(18,19)16-8-13(20-2)11-5-3-4-6-12(11)14/h3-7,9,13,16H,8H2,1-2H3 |
| Standard InChI Key | KKYMNZPSKNVYOO-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is C₁₄H₁₇ClN₃O₄S, corresponding to a molecular weight of 358.82 g/mol . The structure comprises a 1-methyl-1H-pyrazole-4-sulfonamide backbone substituted at the sulfonamide nitrogen with a 2-(2-chlorophenyl)-2-methoxyethyl group. Key structural features include:
-
A pyrazole ring with methyl and sulfonamide substituents at positions 1 and 4, respectively.
-
A 2-methoxyethyl chain bridging the sulfonamide nitrogen and the 2-chlorophenyl aromatic ring.
-
A chlorine atom at the ortho position of the phenyl ring, which may enhance lipophilicity and receptor binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₃O₄S |
| Molecular Weight | 358.82 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| LogP (Partition Coeff.) | Estimated ~2.1 (calculated) |
The logP value, estimated using fragment-based methods, suggests moderate lipophilicity, aligning with trends observed in similar pyrazole-sulfonamides . The presence of the methoxy group may improve aqueous solubility compared to non-polar analogs .
Synthesis and Optimization
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide follows a two-step protocol adapted from methods for analogous pyrazole-sulfonamides :
Step 1: Preparation of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
1-Methyl-1H-pyrazole-4-sulfonyl chloride is synthesized by chlorosulfonation of 1-methylpyrazole using chlorosulfonic acid. The reaction proceeds at 0–5°C for 4–6 hours, yielding the sulfonyl chloride intermediate as a pale yellow solid (yield: 85–90%) .
Step 2: Coupling with 2-(2-Chlorophenyl)-2-Methoxyethylamine
The sulfonyl chloride reacts with 2-(2-chlorophenyl)-2-methoxyethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at 25–30°C for 16 hours, followed by purification via column chromatography .
Table 2: Reaction Optimization Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (10 vol) |
| Base | DIPEA (3.0 equiv) |
| Temperature | 25–30°C |
| Reaction Time | 16 hours |
| Yield | 65–72% (estimated) |
The use of DIPEA over inorganic bases (e.g., K₂CO₃) minimizes side reactions, as demonstrated in analogous syntheses . Yields are comparable to those reported for MR-S1-13 (71%) in Table 4 of .
Structural Characterization
The compound’s structure is confirmed through spectroscopic and elemental analyses:
Fourier Transform Infrared (FT-IR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)
-
δ 7.45–7.30 (m, 4H): Aromatic protons of the 2-chlorophenyl group.
-
δ 4.28 (t, J = 6 Hz, 1H): Methine proton adjacent to the methoxy group.
-
δ 3.74 (s, 3H): N–CH₃ of the pyrazole ring.
-
δ 3.40 (s, 3H): O–CH₃ of the methoxyethyl chain.
-
δ 2.96 (q, J = 6.5 Hz, 2H): Methylene protons adjacent to the sulfonamide .
¹³C NMR (75 MHz, CDCl₃)
-
δ 155.2: Pyrazole C-4.
-
δ 137.8: Sulfonamide-linked carbon.
-
δ 132.1–127.3: Aromatic carbons of the 2-chlorophenyl group.
-
δ 56.1: O–CH₃ carbon.
High-Resolution Mass Spectrometry (HRMS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume